

# Spectroscopic Profile of 3,4-Dimethylbenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3,4-Dimethylbenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Dimethylbenzoic acid**, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide is intended to serve as a valuable resource for compound identification, characterization, and quality control.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **3,4-Dimethylbenzoic acid** are summarized below.

### $^1\text{H}$ NMR Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **3,4-Dimethylbenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.81 - 7.93	m	2H	Aromatic protons (H-2, H-6)
7.18 - 7.28	m	1H	Aromatic proton (H-5)
2.33	d	6H	Methyl protons (2 x CH <sub>3</sub> )

Data sourced from a study published by the Royal Society of Chemistry[1].

## <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **3,4-Dimethylbenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
170.2	Carbonyl carbon (C=O)
162.7	Aromatic carbon
136.1	Aromatic carbon
131.5	Aromatic carbon
126.7	Aromatic carbon
116.7	Aromatic carbon
109.5	Aromatic carbon

Data sourced from various chemical databases and suppliers[2][3].

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **3,4-Dimethylbenzoic acid** are presented below.

Table 3: IR Spectroscopic Data for **3,4-Dimethylbenzoic acid**

Wavenumber (cm <sup>-1</sup> )	Assignment
2900 - 3100	C-H stretch (aromatic and methyl)
2500 - 3300	O-H stretch (carboxylic acid)
1680 - 1710	C=O stretch (carboxylic acid)
1600 - 1650	C=C stretch (aromatic)
1400 - 1450	C-H bend (methyl)
1200 - 1300	C-O stretch (carboxylic acid)
800 - 900	C-H out-of-plane bend (aromatic)

This is a generalized representation of expected IR frequencies. Specific peak values can be found on spectral databases from ChemicalBook and the NIST WebBook[4][5].

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **3,4-Dimethylbenzoic acid**

m/z	Relative Intensity	Assignment
150	High	[M] <sup>+</sup> (Molecular ion)
135	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
105	High	[M - COOH] <sup>+</sup>
91	Moderate	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

The molecular weight of **3,4-Dimethylbenzoic acid** is 150.17 g/mol [6]. The fragmentation pattern is consistent with the structure of the molecule. Data is available through the NIST

Mass Spectrometry Data Center[6].

## Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary, the general methodologies are outlined below.

### NMR Spectroscopy:

- **Sample Preparation:** A few milligrams of **3,4-Dimethylbenzoic acid** are dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), and transferred to an NMR tube.
- **Data Acquisition:** The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

### IR Spectroscopy:

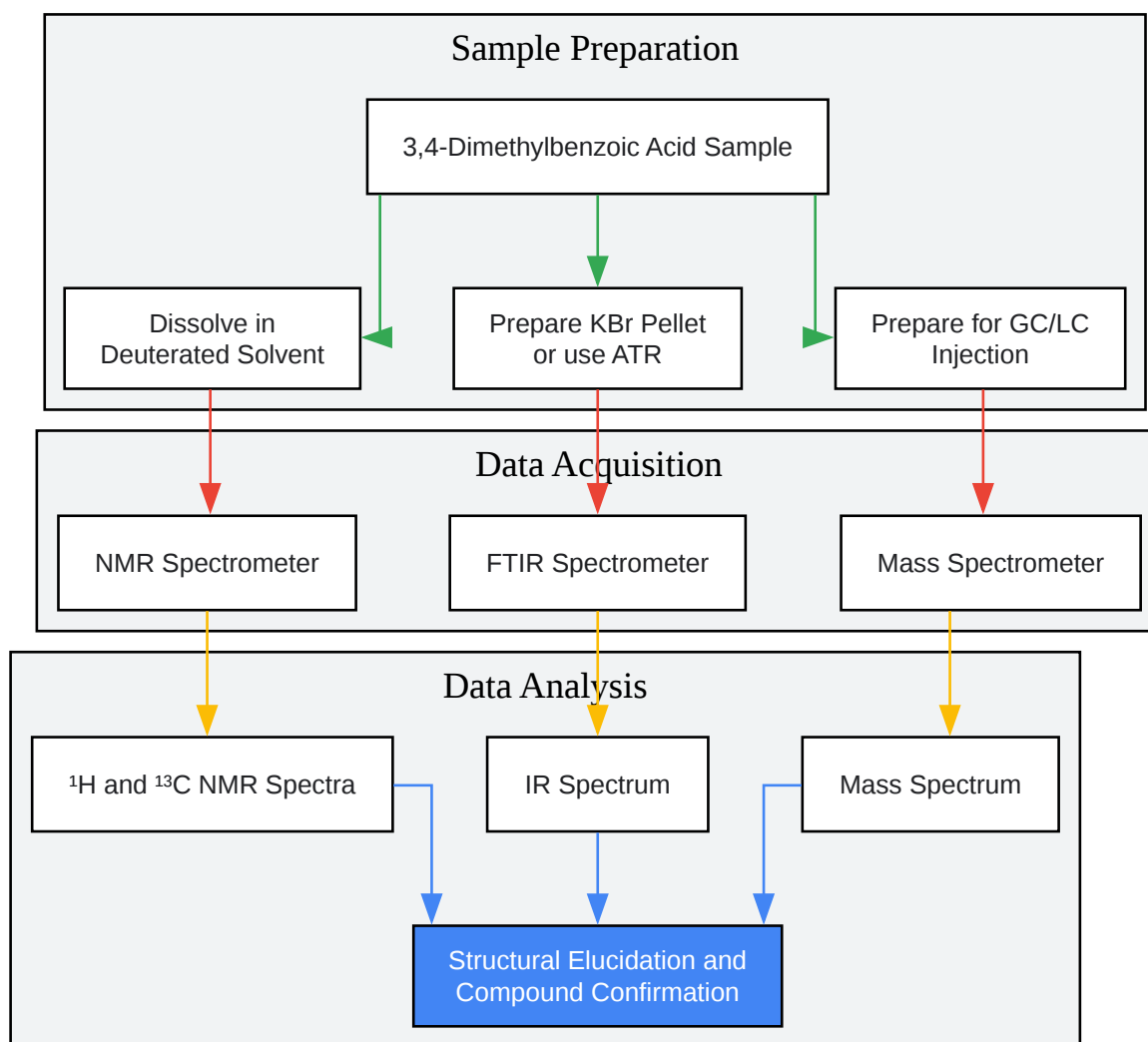
- **Sample Preparation:** For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal[6].
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum shows the percentage of transmittance versus the wavenumber in  $\text{cm}^{-1}$ .

### Mass Spectrometry:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds[6].
- **Ionization:** Electron Ionization (EI) is a common method used to generate ions.
- **Data Acquisition:** The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ), and a detector records the abundance of each ion.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,4-Dimethylbenzoic acid**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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